

bioequivalence study doxepin hydrochloride tablets healthy subjects

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Compound Focus: Doxepin Hydrochloride

CAS No.: 1229-29-4

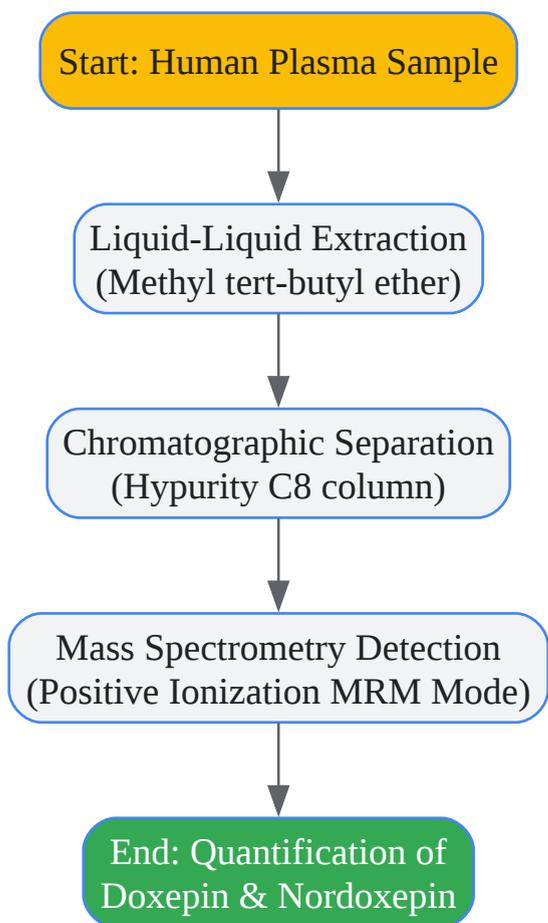
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Bioanalytical Method and Experimental Protocol

The core of the bioequivalence study was a validated **LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)** method for simultaneously measuring doxepin and its active metabolite, nordoxepin, in human plasma [1].

The experimental workflow of the bioanalysis is summarized in the diagram below:



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Detailed Methodological Steps

- **Sample Preparation:** Analytes were extracted from 500 μL of human plasma using **liquid-liquid extraction (LLE)** with methyl *tert*-butyl ether [1].
- **Chromatographic Separation:** Separation was achieved on a Hypurity C8 column (100 mm \times 4.6 mm, 5 μm) under isocratic conditions. The mobile phase was a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v), delivered at a flow rate of 1.2 mL/min [1].
- **Detection and Quantification:** Detection used tandem mass spectrometry in **positive ionization and Multiple Reaction Monitoring (MRM)** mode. The specific ion transitions monitored were [1]:
 - Doxepin: m/z 280.1 \rightarrow 107.0
 - Nordoxepin: m/z 266.0 \rightarrow 107.0

Method Validation and Performance Data

The bioanalytical method was rigorously validated according to standard guidelines. The table below summarizes key performance parameters that ensured the reliability of data generated in the bioequivalence study.

Validation Parameter	Result for Doxepin	Result for Nordoxepin
Linear Dynamic Range	15.0–3900 pg/mL	5.00–1300 pg/mL [1]
Correlation Coefficient (r^2)	0.9991	0.9993 [1]
Extraction Recovery	86.6%–90.4%	88.0%–99.1% [1]
Intra-/Inter-batch Precision (%CV)	≤ 8.3%	≤ 8.3% [1]

Clinical Study Design and Pharmacokinetic Context

The developed method was applied to a bioequivalence study of a **6 mg doxepin hydrochloride orally disintegrating tablet** in 41 healthy Indian subjects under fasting and fed conditions [1].

For accurate interpretation of bioequivalence data, understanding the drug's basic pharmacokinetics is essential. Doxepin is rapidly absorbed and extensively metabolized to its active metabolite, nordoxepin, primarily via the cytochrome P450 system (CYP2C19, and others) [2]. The relationship between doxepin, its metabolite, and key metabolic enzymes is shown below:



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Key pharmacokinetic parameters from the literature provide context for the sensitivity requirements of the analytical method:

- **Half-life:** Doxepin has a half-life of approximately 15 hours, while nordoxepin's is about 31 hours [2].
- **Protein Binding:** Both compounds are approximately 80% bound to plasma proteins [2].

- **Food Effect:** A high-fat meal can increase the AUC of doxepin by 41% and Cmax by 15%, which is why bioequivalence studies are conducted under both fasting and fed conditions [2].

Insights for Research and Development Professionals

- **Methodology Choice:** The successful use of LLE and LC-MS/MS with a C8 column demonstrates an effective approach for analyzing these specific compounds, which you can consider in your own method development.
- **Sensitivity Benchmark:** The low quantitation limits confirm that modern LC-MS/MS is capable of measuring the very low plasma concentrations (pg/mL) associated with sub-therapeutic 1-6 mg hypnotic doses [3], which is crucial for accurate pharmacokinetic profiling.
- **Metabolite Monitoring:** The simultaneous quantification of the active metabolite nordoxepin is critical for a complete bioequivalence assessment, as its pharmacological and toxicological properties are comparable to the parent drug [1].

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References

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